2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Description
Chemical Structure and Properties The compound 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1220027-53-1) features a piperidine ring linked via an ethyl chain to a phenoxy group substituted with a bromine atom at the para position and a tert-butyl group at the ortho position. Its molecular formula is C₁₇H₂₇BrClNO (monoisotopic mass: 375.096 Da), with a tertiary amine protonated as a hydrochloride salt .
Properties
IUPAC Name |
2-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLJHWNYKQWHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, a common approach involves starting with 4-bromo-2-(tert-butyl)phenol as the key precursor. The synthetic route can be summarized as follows:
Ether Formation: The 4-bromo-2-(tert-butyl)phenol reacts with an appropriate alkylating agent to form an ether linkage with a bromo-phenol derivative.
Alkylation: This derivative is then subjected to alkylation with 2-chloroethylamine to introduce the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form through treatment with hydrochloric acid.
Reaction Conditions:
Solvent: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Reactions are generally carried out at ambient or slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as potassium carbonate (K2CO3) may be used to facilitate the ether formation step.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow chemistry techniques to enhance yield and reduce processing time. Emphasis is placed on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: Potential to form larger, more complex molecules through reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions typically require controlled temperature and pH, often facilitated by inert atmospheres (e.g., nitrogen gas).
Major Products Formed
Substitution: Formation of derivatives where the bromine atom is replaced by another substituent.
Oxidation: Generation of phenolic or quinone compounds.
Reduction: Dehalogenation products or reduced forms of the aromatic ring.
Scientific Research Applications
2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds utility in several research domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a ligand for studying receptor-ligand interactions.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. For instance, its phenoxyethyl moiety may facilitate binding to specific active sites, while the piperidine ring enhances solubility and cellular uptake. Key pathways influenced by this compound include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Piperidine-Phenoxy Derivatives
Key structural analogs differ in substituent positions, halogen types, and alkyl chain modifications. Below is a comparative analysis:
Physicochemical Properties
- LogD (lipophilicity) : The tert-butyl group in the target compound enhances lipophilicity (predicted LogD ~3.5), favoring blood-brain barrier penetration compared to less bulky analogs (e.g., allyl-substituted derivative in with LogD ~2.1).
- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1219948-94-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H27BrClNO
- Molecular Weight: 376.77 g/mol
- CAS Number: 1219948-94-3
The compound features a piperidine ring substituted with a phenoxy group that contains a bromine atom and a tert-butyl group. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Interaction: The piperidine moiety can engage with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive properties.
- Enzyme Modulation: The phenoxy group may participate in hydrophobic interactions with enzymes, affecting their activity and leading to various physiological effects.
- Cell Signaling Pathways: The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
- Anticonvulsant Activity: Research has indicated that derivatives of this compound exhibit anticonvulsant properties, potentially through modulation of GABAergic signaling pathways.
- Cytotoxic Effects: In cancer cell lines, such as A-431 and Jurkat cells, the compound has shown significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Case Study on Anticonvulsant Activity:
- Case Study on Cytotoxicity:
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C17H27BrClNO | 376.77 g/mol | Anticonvulsant, Cytotoxic |
| Doxorubicin | C27H29NO11 | 579.65 g/mol | Chemotherapeutic Agent |
| Phenobarbital | C12H12N2O3S | 250.30 g/mol | Anticonvulsant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
